N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine is a complex organic compound that belongs to the class of indeno-pyrazole derivatives. This compound features a unique fused bicyclic structure that incorporates both an indene and a pyrazole moiety. The presence of the phenyl group enhances its potential reactivity and biological activity. Its molecular formula is C₁₃H₁₂N₄, and it exhibits interesting physical and chemical properties due to the conjugated system formed by the indene and pyrazole rings.
Research indicates that compounds similar to N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine exhibit various biological activities:
The synthesis of N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine can be achieved through several methods:
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine has potential applications in various fields:
Studies on N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine's interactions have highlighted its potential binding affinities with various biological targets:
Several compounds share structural similarities with N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine. Here are some notable examples:
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
1H-Pyrazole Derivatives | Contains a pyrazole ring | Antitumor and anti-inflammatory | Simpler structure without indene fusion |
Indeno[1,2-c]pyrazole Compounds | Fused indene and pyrazole rings | Potentially similar biological activity | Varies based on substituents |
5-Aminopyrazoles | Amino group on pyrazole | Antimicrobial properties | Different substitution pattern affects activity |
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine stands out due to its unique fused bicyclic structure that combines both indene and pyrazole functionalities, potentially enhancing its reactivity and biological profile compared to simpler analogs.